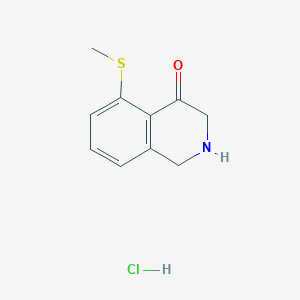![molecular formula C10H14N2O2 B14363669 N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide CAS No. 91754-54-0](/img/structure/B14363669.png)
N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide: is an organic compound characterized by the presence of an amide group attached to a benzene ring substituted with amino, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide typically begins with 3-amino-2-hydroxy-5-methylbenzaldehyde.
Reaction with Acetic Anhydride: The aldehyde group is first converted to an amide group by reacting with acetic anhydride under acidic conditions.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound’s mechanism of action involves binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions.
Comparison with Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but lacks the amino and hydroxy groups.
N-(2-Methylphenyl)acetamide: Similar structure but with different substitution pattern on the benzene ring.
N-(4-Hydroxyphenyl)acetamide: Contains a hydroxy group but lacks the amino and methyl groups.
Uniqueness: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide is unique due to the presence of both amino and hydroxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.
Properties
CAS No. |
91754-54-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[(3-amino-2-hydroxy-5-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-8(5-12-7(2)13)10(14)9(11)4-6/h3-4,14H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
TWTHWVUJWHDYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


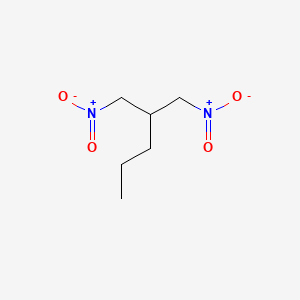
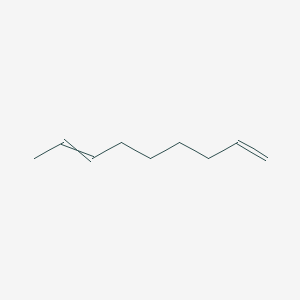
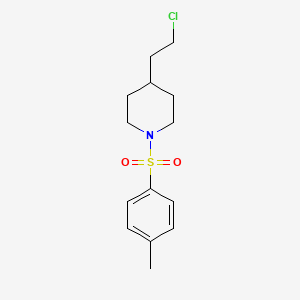
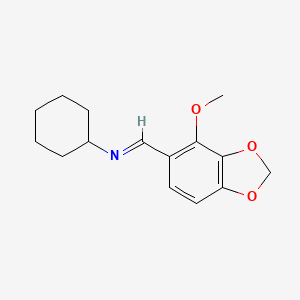
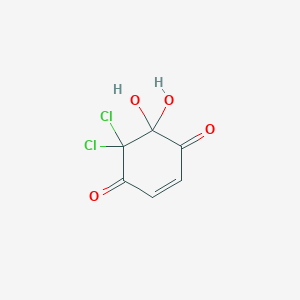
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

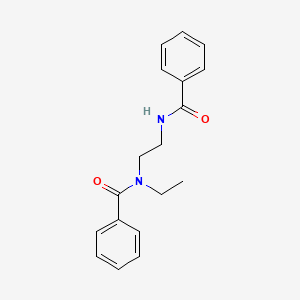

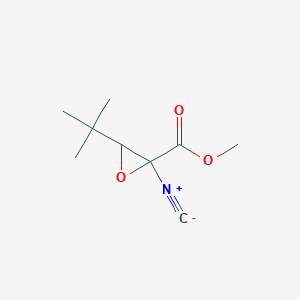
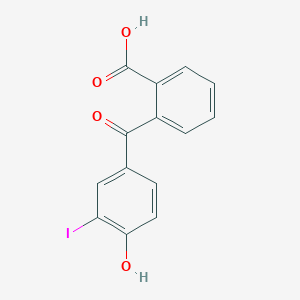
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)

